

Technical Guide: Physicochemical Properties of 2-Chloro-3,4-diiodopyridine

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Compound of Interest

Compound Name: 2-Chloro-3,4-diiodopyridine

Cat. No.: B176591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of **2-Chloro-3,4-diiodopyridine**. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and organic synthesis.

Core Physical Properties

Quantitative data for **2-Chloro-3,4-diiodopyridine** are summarized in the table below. It should be noted that while experimental data for some properties are available, others, such as boiling point and solubility, are not readily found in the literature and would require experimental determination or computational prediction.

| Property | Value | Source |
|-------------------|----------------|--------|
| Molecular Formula | $C_5H_2ClI_2N$ | |
| Molecular Weight | 365.34 g/mol | |
| Melting Point | 159-163 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Solid | |
| Assay | 97% | |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of **2-Chloro-3,4-diiodopyridine** are not explicitly available in the reviewed literature. However, standard methodologies for determining the physical properties of solid organic compounds would be applicable. For synthetic applications, a general procedure for the synthesis of halogenated pyridines and their subsequent reactions, such as the Suzuki-Miyaura coupling, can be described.

General Protocol for the Synthesis of Halogenated Pyridines by Iodination

The synthesis of di-iodinated chloropyridines can be achieved through electrophilic halogenation of a chloropyridine precursor. A general procedure involves the reaction of the chloropyridine with an iodinating agent in the presence of a catalyst or directing group.

Materials:

- 2-Chloropyridine (starting material)
- Iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl))
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

- Acid catalyst (e.g., Trifluoroacetic acid) (optional)
- Inert gas (e.g., Nitrogen, Argon)

Procedure:

- To a solution of 2-chloropyridine in an anhydrous solvent under an inert atmosphere, add the iodinating agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
- If required, add a catalytic amount of an acid catalyst.
- Stir the reaction mixture at the appropriate temperature for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired di-iodinated product.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloro-3,4-diiodopyridine

The differential reactivity of the halogen substituents on the pyridine ring allows for selective cross-coupling reactions. The carbon-iodine bonds are more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. Specifically, the iodine at the 4-position is expected to be the most reactive site for Suzuki-Miyaura coupling.[\[1\]](#)

Materials:

- **2-Chloro-3,4-diiodopyridine**
- Aryl or heteroaryl boronic acid

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Anhydrous solvent system (e.g., Toluene/Ethanol, Dioxane/Water)
- Inert gas (e.g., Nitrogen, Argon)

Procedure:

- In a reaction vessel, combine **2-Chloro-3,4-diiiodopyridine**, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas several times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with water and an organic solvent.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to isolate the coupled product.

Visualizations

Synthetic Workflow: Sequential Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for a sequential Suzuki-Miyaura coupling reaction starting from **2-Chloro-3,4-diiiodopyridine**. This highlights the selective

functionalization at the more reactive C-4 iodo position, followed by potential subsequent coupling at the C-3 iodo position.



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Caption: Sequential Suzuki-Miyaura coupling of **2-Chloro-3,4-diiodopyridine**.

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